5-(Piperazin-1-ylmethyl)thiazole hydrochloride
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Overview
Description
5-(Piperazin-1-ylmethyl)thiazole hydrochloride is a heterocyclic compound that contains both a piperazine ring and a thiazole ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Piperazin-1-ylmethyl)thiazole hydrochloride typically involves the reaction of piperazine with a thiazole derivative. One common method includes the reaction of piperazine with 4-chloromethyl-2-amino thiazole under basic conditions to yield the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
5-(Piperazin-1-ylmethyl)thiazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the piperazine moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
5-(Piperazin-1-ylmethyl)thiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-(Piperazin-1-ylmethyl)thiazole hydrochloride involves its interaction with specific molecular targets in biological systems. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the piperazine moiety can interact with various receptors and enzymes. These interactions can modulate biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Contains a benzothiazole ring instead of a thiazole ring.
4-(Piperazin-1-ylmethyl)imidazole: Contains an imidazole ring instead of a thiazole ring.
5-(Piperazin-1-ylmethyl)oxazole: Contains an oxazole ring instead of a thiazole ring.
Uniqueness
5-(Piperazin-1-ylmethyl)thiazole hydrochloride is unique due to the specific combination of the piperazine and thiazole rings, which imparts distinct chemical and biological properties. The presence of the thiazole ring allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H14ClN3S |
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Molecular Weight |
219.74 g/mol |
IUPAC Name |
5-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride |
InChI |
InChI=1S/C8H13N3S.ClH/c1-3-11(4-2-9-1)6-8-5-10-7-12-8;/h5,7,9H,1-4,6H2;1H |
InChI Key |
KSAIJPKQSGHIMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CC2=CN=CS2.Cl |
Origin of Product |
United States |
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